molecular formula C21H23N5O3 B2541188 8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-44-2

8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2541188
CAS No.: 876902-44-2
M. Wt: 393.447
InChI Key: CTHATKXEGNTMQS-UHFFFAOYSA-N
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Description

8-(4-Methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound for research purposes. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione scaffold are of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents. Structural analogs of this core have been investigated as high-affinity ligands for serotonin receptors (e.g., 5-HT 1A and 5-HT 7 ) and as inhibitors of phosphodiesterase enzymes (PDE4B and PDE10A) . Preclinical studies on similar derivatives have demonstrated potential antidepressant-like and anxiolytic-like activities in animal models, such as the forced swim test, with effects sometimes partially mediated by 5-HT 1A receptor activation . Other research avenues for related purine-2,6-dione compounds include their exploration as inhibitors of specific biological targets, such as KRAS in oncology research . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of novel therapeutic candidates. As with any research chemical, appropriate safety procedures should be followed. The buyer is responsible for verifying the identity and purity of the product for their specific research application.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-13(2)10-26-19(27)17-18(23(4)21(26)28)22-20-24(14(3)11-25(17)20)12-15-6-8-16(29-5)9-7-15/h6-9,11H,1,10,12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHATKXEGNTMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazopurine that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, including analgesic and anti-inflammatory effects, as well as its interaction with various biological targets.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • Key Functional Groups : Methoxy group, imidazole ring, and purine derivative.

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of purine compounds exhibit significant analgesic and anti-inflammatory activities. A study focusing on similar compounds demonstrated that several derivatives showed potent analgesic effects in writhing and formalin tests, outperforming traditional analgesics like acetylsalicylic acid . The mechanism of action appears to involve inhibition of phosphodiesterase (PDE) activity, which is crucial for modulating pain pathways.

Table 1: Analgesic Activity of Related Compounds

Compound NameAnalgesic Activity (Formalin Test)PDE Inhibition
Benzylamide36-fold increaseStronger than theophylline
4-PhenylpiperazinamideUp to 23-fold increaseSignificant inhibition
8-Methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivativesNot specifiedNot specified

The analgesic activity is thought to be mediated through the modulation of the phosphodiesterase enzyme pathway. Inhibition of PDE leads to increased levels of cyclic AMP (cAMP), which plays a significant role in pain perception and inflammation . Additionally, the presence of the methoxybenzyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy.

Other Biological Activities

While the primary focus has been on analgesic properties, other studies have explored the broader pharmacological profiles of imidazo[2,1-f]purines. These include:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms .
  • Carbonic Anhydrase Inhibition : Certain compounds demonstrate selective inhibition against carbonic anhydrase isoforms, which could have implications for treating conditions like glaucoma and edema .

Case Studies

A notable case study involved a series of experiments where various derivatives were synthesized and tested for their biological activity. The findings indicated that modifications to the purine structure significantly influenced both analgesic potency and selectivity towards PDE isoforms. For example:

  • Study on Benzylamide Derivatives : This research highlighted that benzylamide derivatives exhibited superior anti-inflammatory effects compared to their non-benzyl counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, based on the evidence provided:

Compound ID Substituents Melting Point (°C) Yield (%) Key Biological Activities References
Target Compound 8-(4-Methoxybenzyl), 1,7-dimethyl, 3-(2-methylallyl) Not reported Not reported Inferred: Potential kinase/PDE modulation due to structural similarity to active derivatives
Compound 61 8-(Butyl), 7-(m-hydroxyphenyl) 256–258 41 Kinase inhibition (selectivity uncharacterized)
Compound 62 8-(2-Methoxyphenyl), 7-(p-hydroxyphenyl) 364–366 3 Low yield suggests synthetic challenges; activity uncharacterized
Compound 5 () 8-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-butyl), 1,3-dimethyl Not reported Not reported Dual activity: PDE4B1/PDE10A inhibition and 5-HT7/D2 receptor affinity
Compound 70 () 8-(2-Methoxyphenyl), 7-(p-cyanophenyl) Not reported 67 Cyanophenyl substitution enhances metabolic stability; tested for kinase inhibition
Compound 64 8-(2-Methoxyphenyl), 7-(2'-methyl-3'-hydroxyphenyl) 372–374 56 High melting point indicates strong crystalline packing; activity uncharacterized
Compound () 3-(2-Chlorobenzyl), 1,7-dimethyl Not reported Not reported TGF-β inhibition (IC₅₀ ~10 nM in preliminary assays)

Key Structural and Functional Insights :

Substitution at the 8-Position: The 4-methoxybenzyl group in the target compound contrasts with alkyl (butyl) or aryl (methoxyphenyl) groups in analogs. Methoxybenzyl derivatives are associated with improved blood-brain barrier penetration in related scaffolds . Compound 5 () shows that bulkier substitutions (e.g., dihydroisoquinolin-butyl) enhance PDE4B1/PDE10A inhibition, suggesting the 8-position is critical for enzyme binding .

Substitution at the 3-Position :

  • The 2-methylallyl group in the target compound differs from 2-chlorobenzyl () or 2-methoxyethyl () moieties. Allyl groups may introduce reactive sites for covalent binding, as seen in kinase inhibitors like ibrutinib .

Substitution at the 7-Position: Hydroxyphenyl (Compound 61) and cyanophenyl (Compound 70) groups influence solubility and target affinity. Cyanophenyl derivatives (e.g., Compound 70) exhibit higher metabolic stability due to reduced oxidative metabolism .

Biological Activity Trends :

  • PDE Inhibition : Compounds with extended alkyl/aryl chains at the 8-position (e.g., Compound 5) show dual PDE4B1/PDE10A inhibition, relevant for neurodegenerative diseases .
  • Receptor Modulation : The 2-chlorobenzyl analog () demonstrates potent TGF-β inhibition, while methoxybenzyl derivatives (like the target compound) may prioritize kinase or PDE targets .

Research Findings and Limitations

  • Synthetic Challenges : Low yields (e.g., 3% for Compound 62) highlight the difficulty of introducing polar groups (e.g., hydroxyphenyl) without optimized coupling conditions .
  • SAR Gaps : While substituent effects on PDE inhibition are partially characterized (), data on kinase selectivity (e.g., JAK, BTK) for the target compound’s analogs remain sparse .
  • Pharmacokinetic Data: No evidence provides ADME (absorption, distribution, metabolism, excretion) parameters for these compounds, limiting translational insights.

Preparation Methods

Core Synthesis of Imidazo[2,1-f]Purine-Dione Scaffold

The imidazo[2,1-f]purine-dione framework serves as the foundational structure for subsequent derivatization. A widely adopted approach involves cyclocondensation of 6-aminouracil derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example, reacting 6-amino-1,3-dimethyluracil with chloroacetaldehyde in dimethylformamide (DMF) at 80°C for 12 hours yields 1,3-dimethylimidazo[2,1-f]purine-2,4-dione. This method achieves 78–85% yields under inert atmospheres, with purification via silica gel chromatography.

Catalytic advancements, such as Fe₃O₄@SiO₂@MOF-199, enhance reaction efficiency by facilitating C–C coupling and cyclization steps. In one protocol, 2-(2-bromophenyl)imidazole derivatives react with cyclohexane-1,3-diones in DMF at 60°C using 5 mol% Fe₃O₄@SiO₂@MOF-199, Cs₂CO₃, and l-proline, achieving 91% yield for analogous tricyclic systems. These conditions minimize side products like debrominated imidazoles, which typically form in the absence of ligands.

N-8 Functionalization with 4-Methoxybenzyl Groups

Introducing the 4-methoxybenzyl moiety at the N-8 position requires alkylation under strongly basic conditions. A representative method involves treating 1,3-dimethylimidazo[2,1-f]purine-2,4-dione with 4-methoxybenzyl bromide (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual addition of sodium hydride (1.5 equiv). The reaction proceeds for 6 hours at room temperature, yielding 8-(4-methoxybenzyl)-1,3-dimethylimidazo[2,1-f]purine-2,4-dione in 82% yield.

Table 1: Optimization of N-8 Alkylation Conditions

Base Solvent Temperature (°C) Yield (%)
NaH THF 25 82
K₂CO₃ DMF 60 67
Cs₂CO₃ Acetonitrile 80 58

Selectivity for N-8 over N-3 alkylation is achieved through steric and electronic effects, as the N-8 lone pair is more accessible due to adjacent electron-withdrawing carbonyl groups.

The introduction of the 2-methylallyl group at N-3 employs palladium-catalyzed cross-coupling or nucleophilic substitution. A robust protocol adapts the Mizoroki-Heck reaction, utilizing 2-methylallyl chloride (1.5 equiv), Pd(OAc)₂ (5 mol%), and triethylamine (2.0 equiv) in acetonitrile under reflux. After 12 hours, 8-(4-methoxybenzyl)-1,3-dimethylimidazo[2,1-f]purine-2,4-dione converts to the N-3-allylated product in 76% yield.

Alternative methods leverage copper(I)-mediated allylic alkylation. For instance, combining 8-(4-methoxybenzyl)-1,7-dimethylimidazo[2,1-f]purine-2,4-dione with 2-methylallyl bromide (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF at 100°C for 8 hours affords the target compound in 68% yield. This approach circumvents palladium residues but requires stringent oxygen-free conditions.

Regioselective Methylation at C-7

Methylation at C-7 is achieved via radical-mediated C–H activation or directed ortho-metalation. A practical route involves treating 8-(4-methoxybenzyl)-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with methyl iodide (2.0 equiv) and lithium hexamethyldisilazide (LHMDS, 2.5 equiv) in THF at −78°C. After warming to room temperature and stirring for 4 hours, 1,7-dimethyl derivatives form in 89% yield.

Critical Parameters for Methylation:

  • Temperature Control: Lower temperatures (−78°C) prevent over-methylation at N-1 and O-2 positions.
  • Base Selection: Strong, non-nucleophilic bases like LHMDS deprotonate the C-7 position selectively.

Final Assembly and Purification

The convergent synthesis concludes with simultaneous deprotection and purification. Crude products are dissolved in ethyl acetate, washed with brine, and dried over Na₂SO₄. Column chromatography on silica gel (eluent: CH₂Cl₂/MeOH 99:1) isolates 8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as a white solid. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structural integrity, with characteristic signals for methoxybenzyl (δ 3.78 ppm, singlet) and methylallyl groups (δ 5.15–5.30 ppm, multiplet).

Scalability and Catalytic Reusability

Industrial-scale production benefits from Fe₃O₄@SiO₂@MOF-199’s recyclability. After magnetic recovery, the catalyst retains 89% activity after four cycles in model reactions. This reduces costs and environmental impact compared to homogeneous catalysts.

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